2-(3,5-Dimethylisoxazol-4-yl)ethanamine

Overview

Description

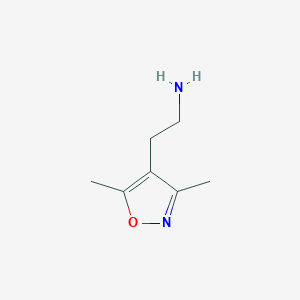

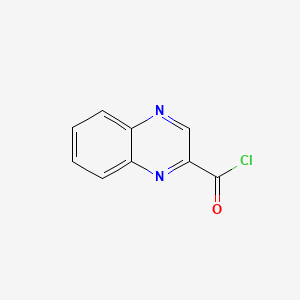

“2-(3,5-Dimethylisoxazol-4-yl)ethanamine” is a chemical compound with the molecular formula C7H12N2O . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H11NOS/c1-5-7(3-4-10)6(2)9-8-5/h10H,3-4H2,1-2H3 . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in the molecule.Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 157.24 . It is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications

Synthesis and Characterization

- A series of trisubstituted triazoles, including 4-(3,4dimethoxyphenethyl)-3,5-akyl/aryl-4H- 1,2,4-triazoles, were synthesized from reactions involving ethyl N'-(alkylidene/arylidene)hydrazonate and 2-(3,4-dimethoxyphenyl)ethanamine. These compounds were characterized by various techniques like IR, 1H-NMR, and 13C-NMR spectral data. The structure of one of the compounds was also confirmed by X-ray spectral techniques (Sancak et al., 2012).

Corrosion Inhibition

- Cadmium(II) Schiff base complexes were synthesized for use as corrosion inhibitors on mild steel. The complexes included ligands such as L1 [N,N-dimethyl-N′-(1-pyridin-2-yl-ethylidene)-ethane-1,2-diamine] and L2 [2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine]. The corrosion inhibition properties of these complexes were examined, showing that polymeric complexes had higher inhibition activity (Das et al., 2017).

Biological Activities

- Pendant arm‐pyridyltetrazole Copper(II) complexes synthesized with 2‐(1H‐Tetrazol‐5‐yl)pyridine (L) and derivatives like N,N‐dimethyl‐2‐[5‐(pyridin‐2‐yl)‐1H‐tetrazol‐1‐yl]ethanamine (L1) exhibited significant biological activities. These complexes showed avid binding to calf thymus DNA and had notable in vitro anticancer activities against MCF‐7 (human breast adenocarcinoma) cells (Mustafa et al., 2015).

Antimicrobial Activity

- Novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized and demonstrated excellent antibacterial and antifungal activities, surpassing standard drugs in some cases (Rajkumar et al., 2014).

Vinyl Derivatives for Polymerization

- 3,5-Dimethyl-4-vinylisoxazole, a derivative of 1-(3,5-dimethylisoxazol-4-yl)ethanol, was synthesized for potential use in polymerization. It can be transformed into polymers with pendant isoxazole rings in the presence of radical initiators (Bertini et al., 1976).

Coordination Chemistry and Materials Engineering

- Novel polyoxometalate (POM)-based compounds were synthesized using pendant 2-[1,2,4]triazol-4-yl-ethylamine and bis(pyrazol) ligands. These compounds exhibited significant potential in coordination chemistry and materials engineering, including applications in electrochemical and photocatalytic properties (Tian et al., 2017).

Antioxidant Properties

- A study involving the synthesis of new triazoles containing 3,4-dimethoxyphenyl and 3,4-dihydroxyphenyl moieties revealed significant antioxidant properties. This suggests potential applications in areas where antioxidant activity is beneficial (Ünver et al., 2011).

Capture of Elusive Photoisomerization Intermediate

- The photochemistry of 3,5-dimethylisoxazole was studied, leading to the capture of an elusive nitrile ylide as an intermediate in isoxazole-oxazole photoisomerization. This finding is significant for understanding the photochemical reactions of such compounds (Nunes et al., 2013).

Synthesis and DFT Study

- The isoxazole derivative 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol was synthesized and characterized, with a comparison of its structure determined by single crystal X-ray diffraction and DFT calculations. This study provides insights into the molecular structure and potential applications of such derivatives (Long et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine are currently under investigation. It has been hypothesized that it might interact with targets other than brd4 .

Mode of Action

It is suggested that it potentially interferes with cellular DNA damage repair mechanisms .

Biochemical Pathways

Given its potential interaction with DNA damage repair mechanisms, it might influence pathways related to cell cycle regulation and apoptosis .

Result of Action

Given its potential role in interfering with dna damage repair mechanisms, it might induce cell cycle arrest and apoptosis .

Biochemical Analysis

Biochemical Properties

2-(3,5-Dimethylisoxazol-4-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with acetyl-lysine-mimetic bromodomain ligands, where the 3,5-dimethylisoxazole moiety acts as a novel acetyl-lysine bioisostere . This interaction displaces acetylated histone-mimicking peptides from bromodomains, thereby affecting gene expression and chromatin remodeling.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with bromodomains can lead to changes in the transcriptional activity of genes involved in cell growth and differentiation . Additionally, this compound has been shown to affect the metabolic activity of cells, potentially altering the levels of key metabolites and energy production pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s 3,5-dimethylisoxazole moiety binds to bromodomains, displacing acetylated histone-mimicking peptides . This binding interaction inhibits the activity of bromodomains, leading to changes in gene expression and chromatin structure. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable at room temperature

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and gene expression. At higher doses, toxic or adverse effects may be observed. For instance, high doses of this compound could potentially lead to cellular toxicity, affecting cell viability and function . It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with bromodomains can influence the expression of genes involved in metabolic processes, thereby affecting the overall metabolic activity of cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of this compound within different cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the nucleus, for example, can enhance its interaction with bromodomains and influence gene expression and chromatin remodeling.

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5-7(3-4-8)6(2)10-9-5/h3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJDTRKLAOLNIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374397 | |

| Record name | 2-(3,5-dimethylisoxazol-4-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510717-69-8 | |

| Record name | 2-(3,5-dimethylisoxazol-4-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethyl-1,2-oxazol-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1301994.png)